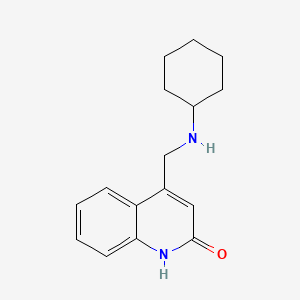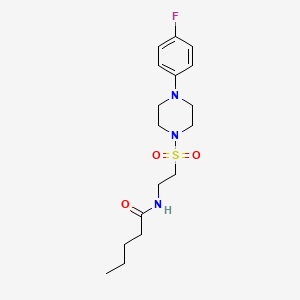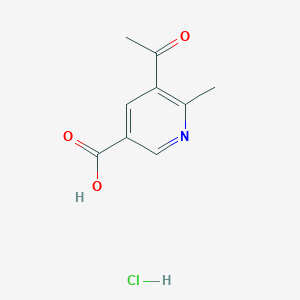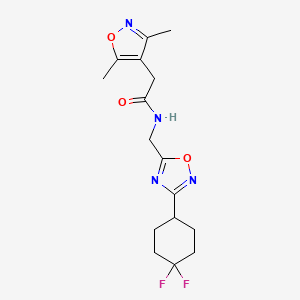
4-Cyclohexylaminomethyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylaminomethyl-1H-quinolin-2-one is a chemical compound with the molecular formula C16H20N2O . It has a molecular weight of 256.34 .
Molecular Structure Analysis
The InChI code for 4-Cyclohexylaminomethyl-1H-quinolin-2-one is 1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19) .Applications De Recherche Scientifique
Allosteric Modulation of the A3 Adenosine Receptor
"4-Arylamino and 2-cycloalkyl (including amino substitution) modifications in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been investigated as allosteric modulators of the human A3 adenosine receptor (AR). These modifications have shown to enhance the maximum functional efficacy of the A3AR agonist Cl-IB-MECA in G protein binding assays, suggesting a potential for designing derivatives with enhanced positive or negative allosteric A3AR activity" (Kim et al., 2009).
Synthesis of Heterocyclic Compounds
"A novel application of the Ugi reaction in the synthesis of heterocyclic compounds has been described. Substituted quinolin-2-(1H)-ones have been synthesized through one-pot sequential Ugi four-component condensation and intramolecular Knoevenagel cyclization, demonstrating an efficient method for constructing these heterocycles from simple precursors" (Marcaccini et al., 2004).
Anticancer and Radioprotective Agents
"4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide and its derivatives have been synthesized and evaluated for in vitro anticancer activity. Certain compounds showed significant cytotoxic activity, and one derivative exhibited in vivo radioprotective activity against γ-irradiation in mice, highlighting their potential as anticancer and radioprotective agents" (Ghorab et al., 2008).
Photoinduced and N-bromosuccinimide-mediated Cyclization
"An efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones has been achieved through visible light-induced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides. This process showcases the potential for regioselective cyclization influenced by substituents, offering a route to diverse quinolin-2-one derivatives" (Li et al., 2013).
Novel Synthetic Pathways
"Studies on novel synthetic pathways, including the microwave-assisted synthesis of biologically active quinolin-2(1H)-ones, and the utilization of palladium-catalyzed cross-coupling chemistry, demonstrate advanced methods for functionalizing these compounds for potential therapeutic applications" (Glasnov et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(cyclohexylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLQBYKKRJNSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylaminomethyl-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)
![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)


![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)






![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)
![ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2606151.png)
